![molecular formula C20H20N4O2 B2525290 7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2109058-44-6](/img/structure/B2525290.png)
7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds, such as those containing the pyrazole moiety, is of significant interest due to their potential biological activities. The first paper discusses the synthesis of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles, which are key intermediates for creating various heterocyclic systems, including pyrazolotriazoles . Although the compound , 7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, is not directly synthesized in these studies, the methodologies and the intermediates mentioned could be relevant for its synthesis.
Molecular Structure Analysis
The second paper provides an experimental and theoretical approach to the molecular structure of a closely related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid . The study includes characterization techniques such as IR, 1H-NMR, 13C-NMR, and X-ray diffraction, which are essential for understanding the molecular structure of the compound . Theoretical calculations such as Hartree–Fock and density functional methods were used to compare with experimental data, which could be applied similarly to analyze the molecular structure of 7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.
Chemical Reactions Analysis
The third paper does not directly discuss the chemical reactions of the compound but does explore the synthesis and bioactivity of a series of new benzenesulfonamides with a pyrazole moiety . The chemical reactions involved in the synthesis of these compounds, as well as their bioactivity studies, could provide insights into the reactivity and potential applications of the compound .
Physical and Chemical Properties Analysis
The fourth paper investigates the physical and chemical properties of another related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole . The study includes experimental and theoretical analyses of molecular geometry, vibrational frequencies, and NMR chemical shift values. Additionally, the paper examines the molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties, which are all relevant for a comprehensive understanding of the physical and chemical properties of 7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
Compounds with complex structures, including pyrazole and pyrazine derivatives, have been synthesized through various methodologies, emphasizing the diversity of chemical reactions utilized in their preparation. For instance, the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid highlights the acylation of amines to yield corresponding diamides, showcasing a method that could be relevant to similar structures (Agekyan & Mkryan, 2015). Additionally, the diversity-oriented synthesis of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry demonstrates a versatile approach to accessing structurally diverse compounds, potentially applicable to the synthesis and functionalization of pyrazolo[1,5-a]pyrazin derivatives (Zaware et al., 2011).
Potential Biological Activities
Research into compounds with similar structural motifs often explores their potential biological activities. For example, studies on novel pyrazole derivatives of gallic acid have been conducted to evaluate their anti-inflammatory activities, indicating the interest in pyrazole-based compounds for therapeutic applications (Arunkumar et al., 2009). Such investigations are crucial for understanding the biological relevance and potential therapeutic uses of compounds related to 7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.
Future Directions
properties
IUPAC Name |
7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-16-9-7-15(8-10-16)17-11-18-20(25)22-13-19(24(18)23-17)21-12-14-5-3-2-4-6-14/h2-11,19,21H,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDSKFXPWRBEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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